5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine

Descripción

IUPAC Nomenclature and Structural Representation

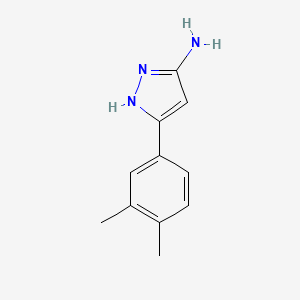

The systematic IUPAC name for this compound is 5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine , derived from its pyrazole core substituted with an amino group at position 3 and a 3,4-dimethylphenyl group at position 5. The structural representation (Figure 1) consists of:

- A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms).

- Amino (-NH₂) substituent at the 3-position of the pyrazole.

- 3,4-Dimethylphenyl group (aromatic ring with methyl groups at positions 3 and 4) attached to the 5-position.

The SMILES notation for the compound is NC1=CC(C2=CC=C(C)C(C)=C2)=NN1, which encodes the connectivity of atoms and functional groups.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 501902-67-6 , a universal identifier for chemical substances. Alternative designations include:

| Synonym | Source |

|---|---|

| 3-(3,4-Dimethylphenyl)-1H-pyrazol-5-amine | PubChem, BLDpharm |

| 5-(3,4-Dimethylphenyl)-1H-pyrazol-3-amine | EvitaChem, ChemSpider |

| BBL022312 | PubChem |

These synonyms reflect variations in numbering conventions and substituent prioritization across databases.

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₁H₁₃N₃ , confirmed by high-resolution mass spectrometry and elemental analysis. Its molecular weight is 187.24 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 13 | 1.008 | 13.10 |

| Nitrogen | 3 | 14.01 | 42.03 |

| Total | - | - | 187.24 |

This molecular weight aligns with experimental data from liquid chromatography–mass spectrometry (LC-MS) studies. The exact mass (monoisotopic mass) is 187.1106 g/mol, differing from the nominal molecular weight due to isotopic distributions.

Structural and Functional Features

Propiedades

IUPAC Name |

5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-9(5-8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYXLFYSLLVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NN2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation of Hydrazines with β-Diketones or β-Keto Nitriles

A common approach to synthesize pyrazol-3-ylamines involves the reaction of substituted hydrazines with β-diketones or β-keto nitriles under heating conditions. For example, aromatic hydrazines such as 3,4-dimethylphenylhydrazine can be reacted with diketones or benzoylacetonitrile derivatives to form the pyrazole ring with the desired substitution pattern.

- Typical conditions : Heating in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (around 85–100 °C) for several hours (3–24 h) under stirring.

- Catalysts : Sometimes copper(I) iodide (CuI) with ligands like bipyridine is used to facilitate the reaction, especially when diaryl diselenides or other substituents are involved.

- Workup : After reaction completion, the mixture is poured into water and extracted with organic solvents like ethyl acetate. The organic phase is dried and purified by column chromatography.

This method is exemplified by the synthesis of related pyrazolylamines such as 2-phenyl-5-p-tolyl-2H-pyrazol-3-ylamine, which shares structural similarity with this compound.

Direct Preparation from Primary Amines Using O-(4-Nitrobenzoyl)hydroxylamine

A novel and efficient method reported involves the direct preparation of N-substituted pyrazoles from primary amines, diketones, and O-(4-nitrobenzoyl)hydroxylamine as a key reagent.

- Procedure : Primary amine (e.g., 3,4-dimethylphenylamine if available) is dissolved in DMF, cooled, then O-(4-nitrobenzoyl)hydroxylamine and a diketone (such as 2,4-pentanedione) are added sequentially.

- Reaction conditions : The mixture is sealed and heated at 85 °C for 1.5 hours.

- Workup : The crude product is extracted with dichloromethane, washed, dried, and purified by silica gel chromatography.

- Yields : Moderate yields (~30–40%) are typical for similar compounds.

- Advantages : This method allows the use of primary amines directly, avoiding pre-functionalization steps and providing a straightforward route to N-substituted pyrazoles.

Detailed Experimental Data and Reaction Conditions

| Parameter | Description/Value |

|---|---|

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Temperature | 85–100 °C |

| Reaction Time | 1.5 to 24 hours |

| Key Reagents | Primary amine (3,4-dimethylphenylamine or hydrazine derivatives), diketone (e.g., 2,4-pentanedione), O-(4-nitrobenzoyl)hydroxylamine |

| Catalyst (optional) | CuI (20 mol%), bipyridine (20 mol%) |

| Workup | Extraction with organic solvents (DCM, ethyl acetate), drying over MgSO4, column chromatography |

| Typical Yield | 30–40% |

Representative Reaction Scheme

- Starting materials : 3,4-dimethylphenylhydrazine or 3,4-dimethylphenylamine, 2,4-pentanedione.

- Reagents : O-(4-nitrobenzoyl)hydroxylamine (for direct amine method), or CuI/bipyridine catalyst system (for hydrazine method).

- Process : Mix reagents in DMF or DMSO, heat at 85–100 °C for 1.5–24 h.

- Isolation : Extract, dry, and purify by chromatography.

Research Findings and Notes

- The direct amine method using O-(4-nitrobenzoyl)hydroxylamine is a recent advancement that simplifies pyrazole synthesis by using primary amines as limiting reagents, which is beneficial for preparing N-substituted pyrazoles with complex substituents.

- The reaction tolerates various substituents on the aromatic ring, including methyl groups at the 3,4-positions, making it suitable for synthesizing this compound.

- The use of polar aprotic solvents and mild heating conditions helps maintain functional group integrity and improves product purity.

- Yields are moderate but can be optimized by adjusting reaction time, temperature, and purification methods.

- Alternative methods involving hydrazine and benzoylacetonitrile derivatives with copper catalysis provide complementary routes but may require longer reaction times and more complex workup.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct amine method with O-(4-nitrobenzoyl)hydroxylamine | Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | 30–40 | Simple, direct, moderate yield |

| Hydrazine + β-keto nitrile + CuI catalyst | Hydrazine, benzoylacetonitrile, CuI, bipyridine | DMSO, 100 °C, 3–24 h | Variable | Longer reaction, catalyst required |

| Classical condensation of hydrazine with diketones | Hydrazine, 1,3-diketone | Reflux in acetic acid or solvent | 40–70 | Traditional, well-established |

This comprehensive overview provides a professional and authoritative insight into the preparation methods of this compound, highlighting recent advances and classical approaches with detailed reaction conditions and yields. The direct amine method using O-(4-nitrobenzoyl)hydroxylamine stands out as a modern, efficient route suitable for this compound class.

Análisis De Reacciones Químicas

Types of Reactions

5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research has indicated that pyrazole derivatives possess significant anticancer properties. For instance, studies have demonstrated that compounds similar to 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects:

There is ongoing research into the neuroprotective effects of pyrazole derivatives against neurodegenerative diseases. Compounds in this class have shown promise in modulating pathways involved in neuronal survival and inflammation.

Case Study:

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of pyrazole derivatives, including this compound, which exhibited selective inhibition of certain cancer cell lines while showing minimal toxicity to normal cells .

Biological Applications

Enzyme Inhibition:

this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of phosphodiesterases or kinases, which play critical roles in signal transduction.

Antimicrobial Activity:

Research has also explored the antimicrobial potential of pyrazole derivatives. The compound may exhibit activity against various pathogens due to its ability to disrupt microbial cell function.

Materials Science

Polymer Chemistry:

The unique properties of this compound make it suitable for use as a building block in polymer synthesis. It can be incorporated into polymers to enhance thermal stability and mechanical properties.

Case Study:

In a recent study on the synthesis of novel polymers incorporating pyrazole units, researchers found that these materials exhibited improved thermal and mechanical properties compared to traditional polymers .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Synthetic Route | Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | Ethanol, NaOH | High |

| Cyclization from Hydrazone | Base catalysis | Moderate |

Mecanismo De Acción

The mechanism of action of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.

Pathways Involved: It modulates signaling pathways such as the JAK-STAT and MAPK pathways, leading to altered gene expression and cellular responses.

Comparación Con Compuestos Similares

Comparison with Similar Pyrazol-3-ylamine Derivatives

Structural Modifications and Substituent Effects

Substituent Position and Electronic Properties

- 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine: Substituents: 3,4-dimethylphenyl (electron-donating methyl groups). Effects: Increased lipophilicity and steric hindrance compared to unsubstituted phenyl analogs.

5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine (QA-8499) :

- Substituent: 3-methoxyphenyl (electron-donating methoxy group).

- Effects: The methoxy group enhances resonance stabilization but introduces polarity, improving water solubility compared to methyl-substituted analogs. This derivative is reported to have 96% purity and is used in catalytic applications .

- 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine: Substituent: 4-methoxyphenyl. Its SMILES notation (COC1=CC=C(C=C1)C2=CC(=NN2)N) highlights the electronic interplay between substituents .

- 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6): Substituents: 3-methyl and 1-phenyl groups.

Key Observations :

Physicochemical and Functional Differences

Solubility and Lipophilicity

- Methoxy vs. Methyl Substituents : Methoxy groups (e.g., QA-8499 ) increase polarity and water solubility compared to methyl groups, making them preferable for aqueous-phase reactions.

- Indol-3-yl vs. Dimethylphenyl : The indole moiety in 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine introduces hydrogen-bonding capacity, enhancing interaction with biological targets but reducing lipid solubility .

Stability and Reactivity

- Thermal Stability : The 3,4-dimethylphenyl group in the target compound likely improves thermal stability due to steric protection of the pyrazole ring .

Actividad Biológica

5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a 3,4-dimethylphenyl group. This unique substitution pattern contributes to its distinct biological properties.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets, leading to significant biological effects. The specific pathways and interactions are under investigation but may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease .

- Antimicrobial Activity : Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens .

Biological Activities

The biological activities associated with this compound include:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this compound have been reported to inhibit tumor necrosis factor (TNF) and interleukin (IL) pathways, which are critical in cancer progression .

2. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them candidates for treating inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole compounds has been documented against a range of bacteria and fungi. For example, studies have shown that certain pyrazole derivatives possess significant inhibitory effects against strains such as E. coli and Staphylococcus aureus .

Case Studies

A few notable studies illustrate the biological activities of pyrazole derivatives:

- Inhibition of Acetylcholinesterase : A study synthesized various pyrazoline derivatives and evaluated their AChE inhibitory activity. One derivative exhibited an IC50 value of 58 nM, indicating strong potential as an anti-Alzheimer's agent .

- Anti-inflammatory Activity : Research involving a series of novel pyrazole derivatives demonstrated significant inhibition of inflammatory markers in vitro. Compounds showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

- Antimicrobial Evaluation : A recent study tested several pyrazole derivatives against multiple bacterial strains and found promising results for one compound that exhibited high antimicrobial efficacy at low concentrations .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | IC50 (nM) | Activity Type |

|---|---|---|

| 5-(3,4-Dimethyl-phenyl)-pyrazol | 58 | AChE Inhibitor |

| Compound X | 45 | AChE Inhibitor |

| Compound Y | 70 | Anti-inflammatory |

Q & A

Q. What are the established synthetic routes for 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine, and how can they be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions . Optimization can be achieved using statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, reaction time). For instance, fractional factorial designs can minimize experimental runs while maximizing data on yield and impurity profiles .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the pyrazole ring substitution pattern and dimethylphenyl group orientation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- FTIR : Identifies functional groups like NH (stretch at ~3300 cm) and aromatic C-H bonds .

Q. What in vitro assays are recommended for initial biological activity screening of this compound?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazole scaffold’s known role in modulating enzymatic activity. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity via malachite green assay). For antimicrobial screening, follow CLSI guidelines with Gram-positive/negative bacterial strains and standardized MIC protocols .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding synthetic feasibility. Tools like the Artificial Force Induced Reaction (AFIR) method systematically explore reaction pathways. For example, ICReDD’s workflow integrates computation with experimental validation to prioritize derivatives with desired electronic properties (e.g., enhanced electron-withdrawing groups at the 5-position) .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate activity across a broader concentration range to identify non-linear effects.

- Purity Assessment : Use HPLC-UV/HRMS to rule out impurities (e.g., synthetic byproducts) as confounding factors .

- Target Profiling : Employ proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to confirm target specificity .

Q. How does the introduction of substituents at specific positions on the pyrazole ring influence the compound’s pharmacological profile?

- Methodological Answer :

- Position 3 (NH group) : Modulate solubility via acetylation or sulfonation. For example, replacing NH with a methyl carbamate group increases logP, enhancing blood-brain barrier penetration .

- Position 5 (Dimethylphenyl group) : Introduce halogens (e.g., F, Cl) to improve binding affinity to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) predicts steric and electronic compatibility .

Q. What advanced separation techniques are optimal for isolating enantiomers or regioisomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for enantiomer resolution.

- Countercurrent Chromatography (CCC) : Ideal for polar derivatives due to adjustable solvent systems (e.g., ethyl acetate/water) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectral data interpretations for this compound?

- Methodological Answer : Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with databases (e.g., PubChem or Reaxys) for consistency in chemical shift assignments .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.